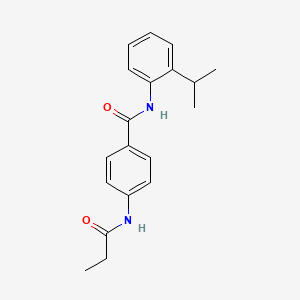

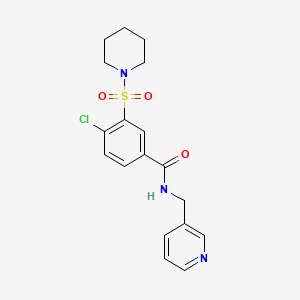

N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

Nitrobenzenesulfonamides, including N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide, can be synthesized through a variety of chemical reactions. Primary amines can undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields, which can then be deprotected to give secondary amines in high yields (Fukuyama et al., 1995). Additionally, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides can be synthesized under solvent-free conditions, highlighting the versatility and efficiency of synthesis routes for these compounds (Ebrahimi et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide, like other nitrobenzenesulfonamides, can be characterized using various spectroscopic techniques. Studies on similar compounds have revealed that they can exhibit different conformers stabilized by intramolecular hydrogen bonds, influencing their chemical behavior and reactivity (Giricheva et al., 2011).

Chemical Reactions and Properties

Nitrobenzenesulfonamides participate in a wide range of chemical reactions, reflecting their diverse chemical properties. For instance, they can undergo base-mediated intramolecular arylation, demonstrating their utility in synthesizing complex nitrogenous heterocycles (Kisseljova et al., 2014). Furthermore, these compounds can act as chemoselective N-acylation reagents, showcasing their significance in organic synthesis and modification of amines (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide, including solubility, melting point, and crystal structure, can be inferred from studies on similar sulfonamides. These compounds have been shown to crystallize in various crystal systems, with their molecular conformations stabilized by different intramolecular interactions. Such properties are crucial for understanding their behavior in different chemical environments and applications (Murthy et al., 2018).

Chemical Properties Analysis

The chemical properties of nitrobenzenesulfonamides, such as reactivity, stability, and interaction with nucleophiles or electrophiles, are central to their applications in synthetic chemistry. For example, the reactivity of these compounds towards nucleophilic substitution reactions has been explored, demonstrating their potential for introducing various functional groups into the aromatic ring (Sipyagin et al., 2004). Additionally, their behavior in catalytic cycles and as intermediates for the synthesis of heterocyclic compounds highlights their versatility (Samanta & Hajra, 2018).

Mecanismo De Acción

The mechanism of action of N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide involves the inhibition of γ-secretase . This compound reduces Aβ40 and Aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo . It has no effect on APPα and APPβ levels . It blocks Notch signaling in hybrid human-mouse fetal thymus organ culture (FTOC) and causes ESCs to commit to neuronal differentiation .

Propiedades

IUPAC Name |

N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O4S/c13-8-4-9(14)6-10(5-8)15-21(19,20)12-3-1-2-11(7-12)16(17)18/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRMKHHJJPJNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4396016.png)

![1,5-dimethyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate](/img/structure/B4396024.png)

![4-benzyl-1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4396034.png)

![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396041.png)

![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4396069.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B4396077.png)

![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4396081.png)

![1-(2-ethylphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4396097.png)